molecular formula C45H49NO13 B027621 7-Epi-10-deacetyltaxol CAS No. 78454-17-8

7-Epi-10-deacetyltaxol

Cat. No. B027621
CAS RN: 78454-17-8
M. Wt: 811.9 g/mol
InChI Key: TYLVGQKNNUHXIP-DIYBZAJCSA-N
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Description

Synthesis Analysis

7-Epi-10-deacetyltaxol has been successfully isolated from cultures of endophytic fungi, such as Pestalotiopsis microspora, which are associated with the bark of Taxodium mucronatum. The isolation process involves traditional and molecular taxonomical characterization of the fungus and purification of the compound using column chromatography, confirmed by spectroscopic and chromatographic comparisons with authentic paclitaxel (Subban et al., 2017).

Molecular Structure Analysis

The stereochemistry and molecular structure of 7-epi-10-deacetyltaxol and its derivatives have been elucidated through crystallographic studies. For instance, the stereochemistry at C2'' and C3'' of two diastereomers of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine was assigned based on the crystallographic analysis, providing insights into the conformation and absolute configuration of these molecules (Jiang et al., 2005).

Chemical Reactions and Properties

7-Epi-10-deacetyltaxol and its derivatives exhibit various chemical reactions, including epimerization and interactions with tubulin, contributing to their biological activities. For example, the epimerization of paclitaxel and related compounds at the 7-position has been studied, revealing that removal of the C10 acetyl group increases the epimerization rate in basic aqueous solutions (Tian & Stella, 2008).

Physical Properties Analysis

The "hydrophobic collapse" conformation of 7-epi-10-deacetyltaxol has been observed in a non-aqueous environment through crystallographic studies, providing evidence for the existence of this conformation outside of aqueous media and contributing to our understanding of its physical properties (Gao & Parker, 1996).

Chemical Properties Analysis

The chemical properties of 7-epi-10-deacetyltaxol, such as its ability to induce apoptotic cell death in cancer cells, are closely linked to its molecular structure and interactions with cellular components. The induction of apoptosis in HepG2 cells by 7-epi-10-deacetyltaxol occurs through the intrinsic pathway, involving ROS generation and activation of the MAPK pathway (Subban et al., 2017).

Scientific Research Applications

Field

This application falls under the field of Industrial Microbiology and Biotechnology .

Application Summary

7-Epi-10-deacetyltaxol is used in the bioconversion process to produce 10-deacetyltaxol, which is a semi-synthetic form of the anticancer drug paclitaxel .

Methods of Application

The bioconversion process involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes. The process is optimized for larger scale reaction volumes up to 10 L using the engineered yeast cells harvested from a 200-L scale fermentation process .

Results

The bioconversion of 7-β-xylosyl-10-deacetyltaxol resulted in a 93–95% conversion efficiency and a yield of 10.58 g/L of 10-deacetyltaxol in a 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .

Anticancer Research

Field

This application is in the field of Oncology .

Application Summary

7-Epi-10-deacetyltaxol has been found to induce apoptosis in human hepatocellular carcinoma cell line (HepG2) in vitro .

Methods of Application

The compound was isolated from an endophytic fungus Pestalotiopsis microspora and tested on HepG2 cells. The effects on cell proliferation, induction of apoptosis, and molecular mechanisms of apoptosis were studied .

Results

The compound exhibited significant in vitro cytotoxicity in HepG2 cells. It induced apoptosis in a dose-dependent manner associated with reactive oxygen species generation, increased Bax/Bcl-2 ratio, p38 MAPKs activation, and PARP cleavage .

Safety And Hazards

7-Epi-10-deacetyltaxol is suspected of causing cancer and damaging fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-DIYBZAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559294
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Epi-10-deacetyltaxol

CAS RN

78454-17-8, 111149-94-1
Record name 7-epi-10-Deacetyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78454-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-epi-3'-epi-10-Deacetyltaxol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetyl-7-epipaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078454178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78454-17-8
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Record name 10-DEACETYL-7-EPIPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8TD9Q8G5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
K Subban, S Singh, R Subramani, M Johnpaul… - … and alternative medicine, 2017 - Springer
… In the present study, we identified a taxol derivative named 7-epi-10-deacetyltaxol (EDT) from the culture of an endophytic fungus Pestalotiopsis microspora isolated from the bark of …
Number of citations: 20 link.springer.com
YJ Fu, R Sun, YG Zu, SM Li, W Liu… - Biomedical …, 2009 - Wiley Online Library
… taxoid compounds, such as 10-deacetylbaccatin III (10DAB III), 7-xylosyl-10-deacetyltaxol (7-xyl-10-DAT), 10-deacetyltaxol (10-DAT), cephalomannine and 7-epi-10-deacetyltaxol (7-epi…
JL McLaughlin, RW Miller, RG Powell… - Journal of Natural …, 1981 - ACS Publications
… 7-epi-10deacetylcephalomannine, (9), and 7-epi-10-deacetyltaxol, (10). The lability of cephalomannine and baccatin III has been previously noted (7). The decrease in chromatographic …
Number of citations: 165 pubs.acs.org
X LEI, K Liang, X SU, GUO Ming, H ZOU - Chemical Research in Chinese …, 2008 - Elsevier
… The leaves of Taxus and the standards of taxol, baccatin III, IO-deacetylbaccatin III(I O-DAB), cephalomannine and 7-epi-10-deacetyltaxol(7-epi-lO-DAT) were purchased from Xi'an …
Number of citations: 11 www.sciencedirect.com
J Xue, CY Cao, JM Chen, HS Bu… - Chinese Journal of …, 2001 - Wiley Online Library
… 2A in which there is relatively large amount of the clwly eluting analog, 7epi-10-deacetyltaxol (II). It is a very difficult step for clearly separating II and lII to give the high purity I at the …
Number of citations: 13 onlinelibrary.wiley.com
J Tian, VJ Stella - Journal of pharmaceutical sciences, 2008 - Elsevier
… Stock solutions of 10‐deacetylbaccatin III, baccatin III, paclitaxel, 7‐epi‐taxol, 10‐deacetyltaxol, and 7‐epi‐10‐deacetyltaxol were prepared by accurately weighing sample powder and …
Number of citations: 79 www.sciencedirect.com
AM Zobel, M Furmanowa, K Glowniak, C Cragg - Phytomedicine, 1996 - Elsevier
… Two other taxanes were identified (7-epi-10-deacetyltaxol; cephalomannine) but still many … Standards of taxol (pac1itaxel), 7-epi-10-deacetyltaxol, and cephalomannine were obtained …
Number of citations: 8 www.sciencedirect.com
Q Cai, Q Song, K Jiang, Y Lin, Y Zhang, J Zhang… - Frontiers in …, 2023 - frontiersin.org
Taxus species are used as medicinal plants all over the world. The leaves of Taxus species are a sustainable medicinal resource rich in taxoids and flavonoids. When leaves are used …
Number of citations: 5 www.frontiersin.org
NT Ngoc, DV Cuong, TTH Hanh, NX Cuong… - Phytochemistry …, 2022 - Elsevier
Chemical study of the stem bark of Taxus wallichiana Zucc. afforded the isolation of two new cyclopenta[b]naphthalene terpenoids, wallichianones A (1) and B (2) and 13 taxane …
Number of citations: 2 www.sciencedirect.com
T Isah - Br J Pharm Res, 2015 - researchgate.net
… taxol and related taxanes because cuttings maintained in B5 liquid medium accumulated 10-deacetylbaccatin III, baccatin III, 10-deacetyltaxol, cephalomannine, 7-epi-10deacetyltaxol …
Number of citations: 39 www.researchgate.net

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